7-(4-methoxyphenyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidinone core. Its structure features a 4-methoxyphenyl group at position 7 and a 2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl side chain at position 3 (Figure 1).
Synthesis: The compound is synthesized via nucleophilic substitution or condensation reactions. For example, analogous thieno-pyrimidinones are prepared by reacting enaminones or oxadiazole intermediates with substituted acetic acids in the presence of cesium carbonate and dry DMF . Characterization typically involves ¹H NMR, IR, and mass spectrometry to confirm regiochemistry and substituent placement .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-3-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-15-3-8-20-19(11-15)27(9-10-31-20)21(28)12-26-14-25-22-18(13-32-23(22)24(26)29)16-4-6-17(30-2)7-5-16/h3-8,11,13-14H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKJIRVYALFWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=NC4=C(C3=O)SC=C4C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-methoxyphenyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one (CAS Number: 1189677-24-4) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, cytotoxic effects, and other relevant pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 447.51 g/mol. The structure features a thieno[3,2-d]pyrimidin backbone linked to a methoxyphenyl group and a benzoxazin moiety, which may contribute to its biological properties.
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor activity. For instance:
- Cytotoxicity Studies : In vitro assays have demonstrated that related benzoxazin derivatives can inhibit the proliferation of various cancer cell lines. A study highlighted that certain benzoxazin derivatives showed IC50 values in the low micromolar range against P388 leukemia cells .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Bacterial Inhibition : Similar compounds have shown effectiveness against both gram-positive and gram-negative bacteria. For example, derivatives of the benzoxazin structure have been reported to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli with varying degrees of efficacy .
Antifungal Activity
Recent studies have also explored the antifungal properties of related compounds:
- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to this compound have demonstrated significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with reported MIC values indicating effective inhibition at low concentrations .
The biological activity of this compound may be attributed to several mechanisms:
- Cell Cycle Disruption : Similar benzoxazin derivatives have been shown to alter cell cycle distribution in cancer cells, leading to apoptosis .
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cellular processes critical for pathogen survival and proliferation.
Case Studies
Several case studies highlight the potential applications of this compound in medicinal chemistry:
- Antitumor Efficacy : A study involving a series of thienopyrimidine derivatives indicated that modifications at the benzoxazin position significantly enhanced cytotoxicity against various cancer cell lines.
- Antimicrobial Testing : Another investigation tested multiple derivatives against a panel of bacterial strains, confirming that structural variations impacted their efficacy.
Scientific Research Applications
7-(4-methoxyphenyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and biological research. This article explores its structural characteristics, synthesis methods, and diverse applications backed by scientific literature.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 447.52 g/mol. The structure incorporates several functional groups, including:
- Thieno[3,2-d]pyrimidine : Known for diverse biological activities.
- Benzoxazine moiety : Contributes to potential pharmacological properties.
- Methoxy and methyl groups : Enhance chemical versatility and bioactivity.
These structural features suggest that the compound may interact with specific biological targets, making it a candidate for drug development.
Medicinal Chemistry
The compound's unique structure positions it as a promising candidate in drug discovery. Its potential applications include:
- Anticancer Activity : Preliminary studies suggest that thieno[3,2-d]pyrimidines exhibit anticancer properties by inhibiting tumor cell proliferation.
- Antimicrobial Properties : Research indicates that compounds with similar structures may possess antibacterial and antifungal activities.
Biological Research
The interactions of this compound with biological systems are being explored:
- Enzyme Inhibition Studies : Investigations into how the compound modulates enzyme activity can provide insights into its mechanism of action.
- Receptor Binding Studies : Understanding its binding affinity to various receptors can elucidate its therapeutic potential.
Agricultural Chemistry
Due to its biological activity, this compound may also find applications in agriculture:
- Pesticide Development : Its structural characteristics may contribute to the development of novel pesticides with enhanced efficacy and reduced environmental impact.
Case Studies and Research Findings
Several studies have documented the effects and applications of compounds similar to this compound:
Comparison with Similar Compounds
Aryl Group Modifications
- Phenylthieno[2,3-b]pyridin-4(7H)-one derivatives: These lack the benzoxazine side chain but share the thieno-pyrimidinone core. Substitutions at position 7 (e.g., phenyl vs. methoxyphenyl) significantly affect solubility and electronic properties .
Side Chain Differences
- 5-(2-Oxo-propyl)-3H-thieno[2,3-d]pyrimidin-4-one: The absence of a benzoxazine ring simplifies the structure but may decrease metabolic stability .
Core Ring System Modifications
- Thiazolo[4,5-d]pyrimidin-4(3H)-one derivatives : Replacing the thiophene with a thiazole ring enhances π-π stacking but reduces sulfur-mediated hydrophobic interactions .
- Thieno[2,3-d]pyridazine-7-carboxylates: Pyridazine cores introduce additional nitrogen atoms, increasing polarity and aqueous solubility compared to pyrimidinones .
Data Tables
Table 1: Structural Comparison of Key Analogues
Research Findings and Trends
- Synthetic Efficiency: Microwave-assisted methods (e.g., for thiazolo-pyrimidinones) often provide higher yields (70–90%) compared to conventional routes (65–85%) .
- Substituent Effects : Methoxy and ethoxy groups at position 7 improve lipid solubility, whereas carboxylate esters (e.g., in pyridazine derivatives) enhance water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
